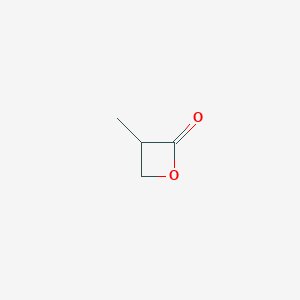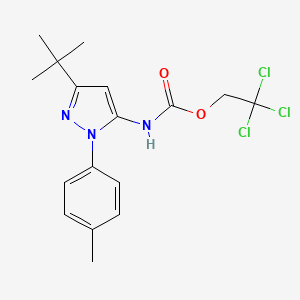
3-Methyloxetan-2-one
Overview
Description
3-Methyloxetan-2-one is a chemical compound with the molecular formula C4H6O2 . It has an average mass of 86.089 Da and a monoisotopic mass of 86.036781 Da .
Synthesis Analysis
The synthesis of 3-Methyloxetan-2-one can be achieved from 3-Bromo-2-methylpropionic acid . Another method involves the lipase promoted asymmetric trans-esterification of 4-alkyl-, 3-alkyl- and 3,4-dialkyloxetan-2-ones with ring-opening . This process was demonstrated to be effective in obtaining oxetan-2-ones of high enantiomeric excess .Molecular Structure Analysis
The molecular structure of 3-Methyloxetan-2-one consists of 4 carbon atoms, 6 hydrogen atoms, and 2 oxygen atoms .Chemical Reactions Analysis
The chemical reactions involving 3-Methyloxetan-2-one include the formation of oxetane through epoxide opening with trimethyloxosulfonium ylide . This reaction requires moderate heating due to the activation energy involved .Physical And Chemical Properties Analysis
3-Methyloxetan-2-one has a boiling point of 52 °C (under a pressure of 10 Torr) and a predicted density of 1.096±0.06 g/cm3 . The molecular weight of the compound is 86.08920 .Scientific Research Applications
Synthesis of New Oxetane Derivatives
3-Methyloxetan-2-one is used in the synthesis of new oxetane derivatives . These derivatives have driven numerous studies into their synthesis . The oxetane motif could be accessed from the corresponding carbonyl compound through initial formation of the epoxide followed by ring opening .
Formation of 2-Hydroxymethyloxetane Motif
The 2-hydroxymethyloxetane motif was formed in 74% yield following acetal deprotection . This is a significant application of 3-Methyloxetan-2-one in the field of organic synthesis .
Generation of Vinyl Derivatives
Vinyl derivatives successfully underwent bromination with Br2 or epoxidation with m-CPBA . This shows the versatility of 3-Methyloxetan-2-one in generating various functional groups .
Ring Expansion Studies
Fokin and co-workers modeled the ring expansion of an unsubstituted epoxide computationally at the density functional theory MP2 level of theory . This study provides insights into the reactivity of 3-Methyloxetan-2-one .
Formation of Chiral Oxetanes
Enantioenriched chiral oxetanes were accessed from enantioenriched epoxides with full retention of enantiomeric purity . This application of 3-Methyloxetan-2-one is significant in the field of asymmetric synthesis .
Generation of Spirocyclic Azetidine-Oxetane
Carreira and co-workers applied this approach to N-Boc-azetidin-3-one, where this transformation was successful in the generation of a spirocyclic azetidine-oxetane . This highlights the utility of 3-Methyloxetan-2-one in the synthesis of complex molecular architectures .
Safety and Hazards
3-Methyloxetan-2-one is classified as an eye irritant (Category 2), with the hazard statement H319 indicating that it causes serious eye irritation . Precautionary measures include rinsing cautiously with water for several minutes in case of eye contact . It is also classified as an irritant (Xi) with the risk statement R36 .
properties
IUPAC Name |
3-methyloxetan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2/c1-3-2-6-4(3)5/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYBXFCLDEATPCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50436759 | |
| Record name | 2-oxetanone, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50436759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyloxetan-2-one | |
CAS RN |
1823-54-7 | |
| Record name | 2-oxetanone, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50436759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is significant about the reaction between 4-[(Z)-Ethylidene]-3-methyloxetan-2-one and diazo compounds?
A1: The reaction of 4-[(Z)-Ethylidene]-3-methyloxetan-2-one (I) with monosubstituted diazo esters and ketones (II) results in the formation of cyclopropanespiro-β-lactones (III). [] This reaction is particularly noteworthy due to its high diastereoselectivity, yielding a single diastereomer of the cyclopropanespiro-β-lactone product. [] This control over stereochemistry is crucial in organic synthesis, as different diastereomers can exhibit distinct biological and chemical properties.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine](/img/structure/B1311736.png)

![L-Tyrosine, N-methyl-N-[(phenylmethoxy)carbonyl]-](/img/structure/B1311748.png)









